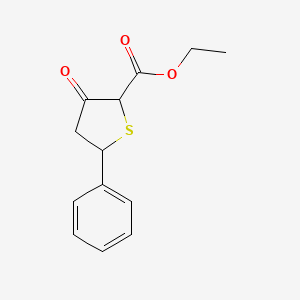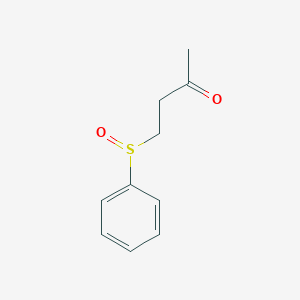
4-(Phenylsulfinyl)butan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Phenylsulfinyl)butan-2-one is a compound known for its diverse biological activities. It is derived from marine sources, particularly soft coral, and has been studied for its neuroprotective and anti-inflammatory properties . This compound has garnered attention in various fields of scientific research due to its potential therapeutic applications.
Métodos De Preparación
The synthesis of 4-(Phenylsulfinyl)butan-2-one can be achieved through several routes. One common method involves the use of Grignard reagents, where an organomagnesium compound reacts with a carbonyl compound to yield the desired product . Another approach involves the reduction of 4-phenyl-3-buten-2-one using sodium borohydride in ethanol, followed by purification through column chromatography . Industrial production methods may vary, but they generally follow similar principles of organic synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
4-(Phenylsulfinyl)butan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like NBS. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a valuable intermediate in organic synthesis, particularly in the formation of complex molecules.
Mecanismo De Acción
The mechanism of action of 4-(Phenylsulfinyl)butan-2-one involves several molecular targets and pathways. It has been shown to exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines through histone acetylation . This epigenetic regulation plays a crucial role in modulating gene expression and inflammatory responses. Additionally, the compound’s neuroprotective effects are attributed to its ability to reduce the expression of inflammatory markers like TNF-α, COX-2, and iNOS .
Comparación Con Compuestos Similares
4-(Phenylsulfinyl)butan-2-one can be compared with other similar compounds, such as:
4-Phenyl-3-buten-2-one: This compound is structurally similar but lacks the sulfinyl group, which significantly alters its chemical properties and biological activities.
4-(Phenylsulfanyl)butan-2-one: This compound has a sulfanyl group instead of a sulfinyl group, leading to different reactivity and applications.
The uniqueness of this compound lies in its sulfinyl group, which imparts distinct chemical reactivity and biological activities, making it a valuable compound for various scientific research applications.
Propiedades
Número CAS |
77657-95-5 |
|---|---|
Fórmula molecular |
C10H12O2S |
Peso molecular |
196.27 g/mol |
Nombre IUPAC |
4-(benzenesulfinyl)butan-2-one |
InChI |
InChI=1S/C10H12O2S/c1-9(11)7-8-13(12)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 |
Clave InChI |
HNNOPQGAVNGTQE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CCS(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



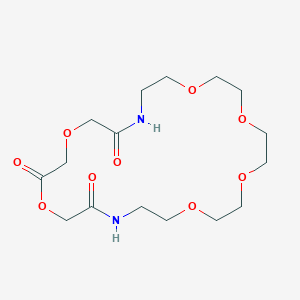
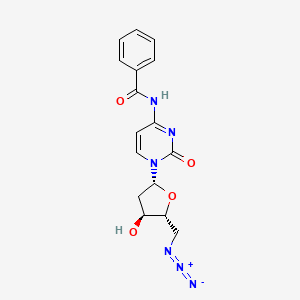
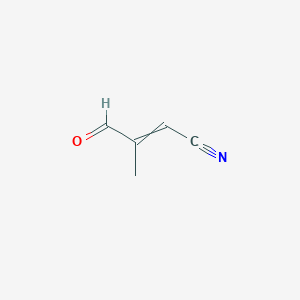
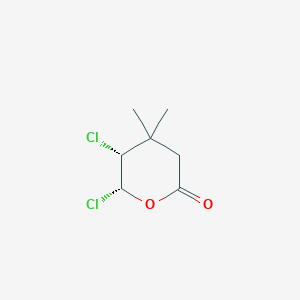
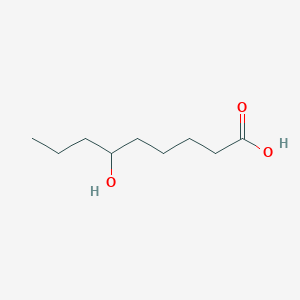


![8-Bromo-1,4-dioxaspiro[4.4]non-6-ene](/img/structure/B14436822.png)
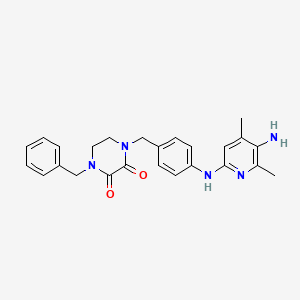
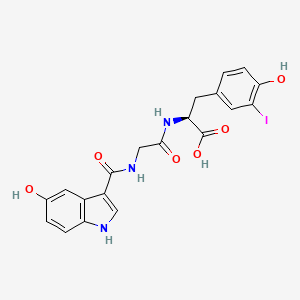
![2-[(Phenylsulfanyl)methyl]cyclohex-2-en-1-one](/img/structure/B14436831.png)

